molecular formula C22H27N3O5S B2740602 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one CAS No. 1251609-06-9

1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one

Cat. No.: B2740602
CAS No.: 1251609-06-9
M. Wt: 445.53
InChI Key: HJEKZCMHFIAWEV-UHFFFAOYSA-N
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Description

1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O5SC_{20}H_{23}N_3O_5S with a molecular weight of 417.5 g/mol. Its structure features a complex arrangement that includes a benzo[b][1,4]oxazine moiety, a pyridinone ring, and a piperidine sulfonamide group.

Anticancer Activity

Research indicates that compounds related to the benzo[b][1,4]oxazine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer) cell lines using the MTS assay. Results showed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating potent activity against Hep3B cells .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound caused significant alterations in the cell cycle distribution of Hep3B cells, particularly inducing G2-M phase arrest. This suggests that the compound may interfere with mitotic progression .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity:

  • DPPH Assay : The radical scavenging ability was evaluated using the DPPH method, where it showed comparable effectiveness to known antioxidants like Trolox .

Comparative Biological Activity Table

Activity Type Cell Line/Organism IC50 Value Mechanism
AnticancerHeLaNot specifiedCell cycle arrest
AnticancerCaco-2Not specifiedCell cycle arrest
AnticancerHep3BLow µM rangeG2-M phase arrest
AntioxidantDPPHModerateRadical scavenging

Case Studies

  • Synthesis and Evaluation of Related Compounds : A study synthesized various benzodioxole derivatives and assessed their biological properties, finding that modifications to the oxazine structure significantly influenced their anticancer efficacy .
  • Mechanistic Studies : Further investigations into similar compounds have shown that structural variations can lead to differing mechanisms of action, emphasizing the importance of chemical structure in determining biological activity .

Properties

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-7-10-24(11-8-16)31(28,29)20-4-3-9-23(22(20)27)15-21(26)25-12-13-30-19-6-5-17(2)14-18(19)25/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKZCMHFIAWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCOC4=C3C=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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